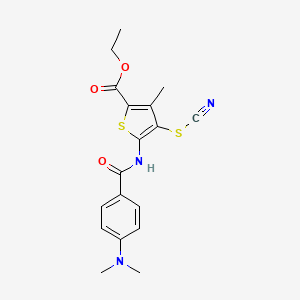
Ethyl 5-(4-(dimethylamino)benzamido)-3-methyl-4-thiocyanatothiophene-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "Ethyl 5-(4-(dimethylamino)benzamido)-3-methyl-4-thiocyanatothiophene-2-carboxylate" is a novel synthetic molecule that appears to be related to a family of compounds with potential applications in various fields, including medicinal chemistry and materials science. Although the specific compound is not directly mentioned in the provided papers, the structure suggests it is a thiophene derivative with an amide linkage to a dimethylamino benzene moiety and a thiocyanato substituent, indicating potential for interesting chemical reactivity and biological activity.
Synthesis Analysis
The synthesis of related thiophene derivatives typically involves cyclization reactions and the formation of amide bonds. For instance, the synthesis of ethyl-2-(benzenepeptide-5-yl)-4-methyl-1,3-thiazole-5-carboxylate involves cyclization of thioamide with 2-chloroacetoacetate, yielding a product with a similar thiophene core . Another related compound, ethyl 4-dimethylaminomethyl-5-hydroxy-1-methyl-6-nitro-2-phenylthiomethlindole-3-carboxylate, is synthesized through a series of reactions including Nenitzescu reaction, O-acylation, nitration, bromination, condensation, and Mannich reaction . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of thiophene derivatives is often confirmed using spectroscopic techniques such as IR, 1H NMR, and MS . X-ray diffraction analysis is also used to determine the crystal structure of such compounds . The presence of the dimethylamino group and the thiocyanato group in the compound of interest would likely contribute to its unique electronic and steric properties, influencing its reactivity and interaction with biological targets.
Chemical Reactions Analysis
Thiophene derivatives can undergo various chemical reactions, including interactions with electrophilic reagents, as seen in the synthesis of triazolo[1,5-c]pyrimidine-5-carboxylate derivatives . The dimethylamino group could participate in reactions typical of amines, such as the formation of quaternary ammonium compounds or involvement in Mannich reactions . The thiocyanato group could also engage in nucleophilic substitution reactions or serve as a leaving group.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiophene derivatives are influenced by their substituents. For example, the introduction of a dimethylamino group can increase the basicity and solubility in organic solvents . The thiocyanato group could contribute to the molecule's polarity and potentially its reactivity towards nucleophiles or electrophiles. The crystal structure analysis provides insights into the compound's solid-state properties, such as lattice parameters and molecular packing, which can affect its stability and solubility .
Applications De Recherche Scientifique
Pharmacokinetics and Metabolism
Research on compounds with similar structural features, such as "alpha-[(dimethylamino)methyl]-2-(3-ethyl-5-methyl-4-isoxazolyl)-1H-indole-3-methanol," a new hypoglycemic agent, highlights the pharmacokinetics and metabolism aspects. This study in healthy male volunteers revealed the compound's rapid and almost complete absorption from the gastrointestinal tract, with a significant portion excreted unchanged in urine and metabolism occurring primarily via glucuronic acid conjugation and minor oxidation of the indole ring (Tse et al., 1987).
Metabolism in Cancer Patients
Another related compound, "N-[2-(Dimethylamino)ethyl]acridine-4-carboxamide (DACA)," an experimental antitumor agent, has undergone phase I clinical trials. The study focused on its metabolism in cancer patients, revealing the presence of several metabolites in urine, indicating that the major biotransformation reactions involve N-oxidation and acridone formation, which are considered detoxification reactions (Schofield et al., 1999).
Novel Antitumor Agents
DACA was also the subject of a phase I study to explore its cytotoxic action thought to involve topoisomerases I and II. This study aimed to determine the maximum tolerated dose and observed dose-limiting toxicity in the form of infusional arm pain (McCrystal et al., 1999).
Positron Emission Tomography (PET) in Pharmacokinetic Studies
The use of "XR5000 (N-[2-(dimethylamino)ethyl]acridine-4-carboxamide)" in a phase I study involving a 120-hour continuous infusion showcased the application of PET imaging to investigate the therapeutic advantage. This study highlighted the distribution into tumors and the potential for evaluating drug exposure in tumor versus normal tissue, providing insight into the drug's pharmacokinetics and tumor targeting capabilities (Propper et al., 2003).
Safety and Hazards
Orientations Futures
While specific future directions for “Ethyl 5-(4-(dimethylamino)benzamido)-3-methyl-4-thiocyanatothiophene-2-carboxylate” are not available, pyrimidine analogs have shown a range of biological activities, e.g., antibacterial, antifungal, antiparasitic, anti-inflammatory, antihypertensive, antiviral, antioxidant, herbicide, and anticancer . This suggests that similar compounds could have potential applications in various fields.
Propriétés
IUPAC Name |
ethyl 5-[[4-(dimethylamino)benzoyl]amino]-3-methyl-4-thiocyanatothiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3S2/c1-5-24-18(23)15-11(2)14(25-10-19)17(26-15)20-16(22)12-6-8-13(9-7-12)21(3)4/h6-9H,5H2,1-4H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNGMQFRDMQSHIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(S1)NC(=O)C2=CC=C(C=C2)N(C)C)SC#N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


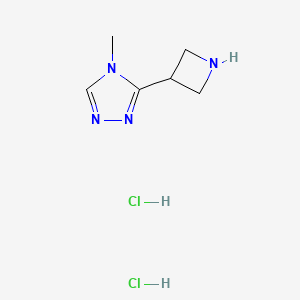
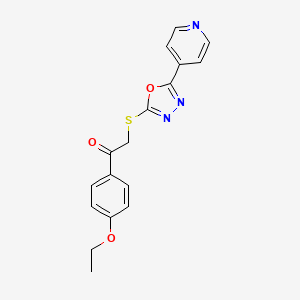

![3-(hydroxymethyl)-5-(2-methoxyethyl)-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2524744.png)


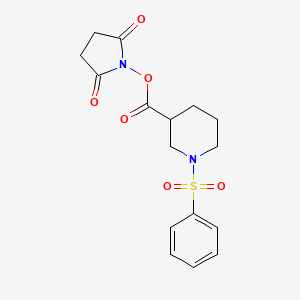
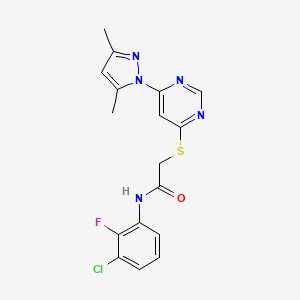
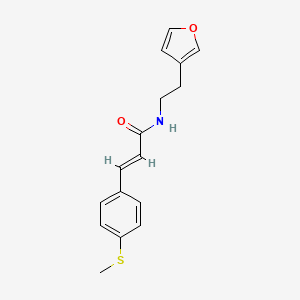
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(4-fluorophenoxy)acetamide](/img/structure/B2524754.png)
![1-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-3-((tetrahydrofuran-2-yl)methyl)urea](/img/structure/B2524755.png)

![2-(3-Ethoxycarbonyl-4-oxo-[1,2]oxazolo[5,4-d]pyrimidin-5-yl)acetic acid](/img/structure/B2524758.png)